molecular formula C9H3ClF2N2O2 B2910192 4-Chloro-7,8-difluoro-3-nitroquinoline CAS No. 1598525-71-3

4-Chloro-7,8-difluoro-3-nitroquinoline

Cat. No. B2910192
M. Wt: 244.58
InChI Key: LWUVOMCDWHBQDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7,8-difluoro-3-nitroquinoline is a chemical compound with the molecular formula C9H3ClF2N2O2 . It is used for research purposes .


Synthesis Analysis

The synthesis of 4-Chloro-7,8-difluoro-3-nitroquinoline and similar compounds often involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Nucleophilic aromatic substitution reactions are also commonly used .


Molecular Structure Analysis

The molecular structure of 4-Chloro-7,8-difluoro-3-nitroquinoline consists of a quinoline ring system, which is a widespread structure in nature . The compound has a molecular weight of 244.58 .


Chemical Reactions Analysis

Fluorinated quinolines like 4-Chloro-7,8-difluoro-3-nitroquinoline can undergo a variety of chemical reactions. These include nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-7,8-difluoro-3-nitroquinoline include a molecular weight of 244.58 . Other properties such as melting point, boiling point, and density were not found in the retrieved sources.

properties

IUPAC Name

4-chloro-7,8-difluoro-3-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3ClF2N2O2/c10-7-4-1-2-5(11)8(12)9(4)13-3-6(7)14(15)16/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUVOMCDWHBQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)[N+](=O)[O-])F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7,8-difluoro-3-nitroquinoline

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